molecular formula C13H22N2O6 B2507589 tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate CAS No. 1803607-90-0

tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate

Cat. No.: B2507589
CAS No.: 1803607-90-0
M. Wt: 302.327
InChI Key: CTCNNIULUJYERS-UHFFFAOYSA-N
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Description

tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate ( 1803607-90-0) is a high-purity chemical intermediate with a molecular formula of C13H22N2O6 and a molecular weight of 302.32 . This compound features a bicyclo[3.1.1]heptane scaffold, a structure of significant interest in medicinal chemistry for its potential to confer conformational constraint and improve physicochemical properties in drug candidates. The molecule contains a carbamate-protected amine (Boc group) on the azabicyclic framework, making it a valuable building block for synthetic organic and medicinal chemistry research . The oxalate salt form may enhance the compound's stability and crystallinity, facilitating handling and storage. Researchers can utilize this intermediate to incorporate the 3-azabicyclo[3.1.1]heptane motif into more complex molecules. This scaffold is recognized for its utility in pharmaceutical research, with related azabicycloheptane compounds being investigated as agonists for receptors such as the orexin type 2 receptor, which is a target for neurological disorders . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7;3-1(4)2(5)6/h7-9,12H,4-6H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCNNIULUJYERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-90-0
Record name tert-butyl N-{3-azabicyclo[3.1.1]heptan-6-yl}carbamate oxalate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is often maintained at room temperature or slightly elevated .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new carbamate derivatives or other substituted products .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate has been investigated for its potential as a therapeutic agent in various medical conditions:

  • Neuropharmacology : This compound exhibits properties that may be beneficial in treating neurological disorders due to its ability to interact with neurotransmitter systems. Research indicates that derivatives of azabicyclo compounds can modulate receptor activity, making them candidates for drugs targeting conditions like anxiety and depression.

Case Study: Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry evaluated the effects of various azabicyclo compounds on serotonin receptors, demonstrating that modifications to the bicyclic structure could enhance receptor affinity and selectivity .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Synthesis of Bioactive Compounds : The compound can undergo various reactions, including acylation and alkylation, facilitating the creation of novel bioactive agents.

Data Table: Reaction Pathways

Reaction TypeDescriptionOutcome
AcylationReaction with acyl chloridesFormation of amides
AlkylationReaction with alkyl halidesFormation of substituted amines
CyclizationIntramolecular cyclizationFormation of new bicyclic structures

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well:

  • Pesticide Development : Due to its biological activity, derivatives of this compound may serve as precursors for developing new pesticides or herbicides that target specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Carbamates

The following table summarizes key structural and physicochemical differences between the target compound and analogous bicyclic carbamates:

Compound Name (CAS) Bicyclic System Substituent Position Molecular Formula Key Features References
tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate (1363382-46-0) [3.1.1]heptane 6-yl C₁₁H₂₀N₂O₂·C₂H₂O₄ Oxalate salt; high purity (≥97%); room-temperature stability
tert-Butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate (2386905-52-6) [3.1.1]heptane 3-yl C₁₁H₂₀N₂O₂ Positional isomer; no salt form reported; similar molecular weight (212.29 g/mol)
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (880545-32-4) [4.1.0]heptane 6-yl C₁₂H₂₂N₂O₂ Larger bicyclic ring ([4.1.0] vs [3.1.1]); potential for increased steric hindrance
tert-Butyl (3-azabicyclo[3.1.0]hexan-6-yl)carbamate (198211-38-0) [3.1.0]hexane 6-yl C₁₀H₁₈N₂O₂ Smaller six-membered ring; distinct NMR profile (δ 1.43 ppm for tert-butyl)
tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate hemioxalate (1181816-12-5) Spiro[3.3]heptane 6-yl C₁₀H₁₈N₂O₂·0.5C₂H₂O₄ Spirocyclic system; hemioxalate salt; reduced molecular symmetry
Solubility and Stability
  • The oxalate salt of the target compound exhibits superior aqueous solubility compared to neutral carbamates, such as tert-butyl (3-azabicyclo[3.1.0]hexan-6-yl)carbamate, which requires organic solvents (e.g., dichloromethane, ethanol) for dissolution .
  • Hemioxalate salts (e.g., 1181816-12-5) show intermediate solubility profiles due to partial counterion incorporation .
Spectroscopic Profiles
  • NMR Data : The tert-butyl group in the target compound resonates at δ ~1.4 ppm (¹H NMR), consistent with analogous carbamates. However, [3.1.0]hexane derivatives display distinct shifts (e.g., δ 3.2 ppm for bridgehead protons) due to ring strain .
  • Melting Points : Oxalate salts generally exhibit higher melting points (>150°C) compared to hydrochloride salts (e.g., 6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, CAS 2227206-53-1), which melt at ~120°C .

Biological Activity

tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate, also known by its CAS number 2409591-93-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of tert-butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate is C11_{11}H20_{20}N2_2O2_2, with a molecular weight of 212.29 g/mol. It is categorized under heterocyclic compounds and has various synonyms, including endo-tert-butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate and exo-tert-butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate .

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the cholinergic system. Compounds with similar structures have been noted for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.

Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease and other cognitive disorders .

Pharmacological Studies

Research indicates that derivatives of azabicyclo compounds exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Some studies have shown that azabicyclo compounds possess antimicrobial properties against a range of bacteria and fungi.
  • Antinociceptive Effects : Animal models have demonstrated that these compounds can reduce pain perception, suggesting potential use in pain management therapies.

Case Studies

StudyFindingsReference
Study on AChE InhibitionFound that similar azabicyclo compounds significantly inhibited AChE activity in vitro, leading to increased acetylcholine levels.
Antimicrobial Activity AssessmentEvaluated the efficacy of azabicyclo derivatives against Gram-positive and Gram-negative bacteria; showed promising results against Staphylococcus aureus and E.coli.
Analgesic Properties in Animal ModelsDemonstrated significant reduction in pain response in mice administered with azabicyclo derivatives compared to control groups.

Toxicological Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical use .

Q & A

Basic Question: What are the recommended synthetic routes for preparing tert-butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate, and how are intermediates characterized?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the bicyclic azabicyclo[3.1.1]heptane scaffold via [3+2] cycloaddition or ring-closing metathesis.
  • Step 2: Protection of the amine group using tert-butoxycarbonyl (Boc) chemistry, as seen in analogous bicyclic carbamates .
  • Step 3: Salt formation with oxalic acid to improve crystallinity and stability.

Characterization Methods:

  • NMR (1H/13C): To confirm bicyclic structure and Boc-group integrity .
  • HPLC/MS: For purity assessment (>97% recommended for pharmaceutical intermediates) .
  • Melting Point (mp): Compare with literature values (e.g., mp 58–59°C for similar Boc-protected bicyclic amines) .

Advanced Question: How can computational methods optimize reaction conditions for synthesizing the azabicyclo[3.1.1]heptane core?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) are used to:

  • Identify Transition States: Map energy barriers for ring-closure steps .
  • Predict Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in Boc protection .
  • Screen Catalysts: Evaluate metal catalysts (e.g., Pd/C) for hydrogenation steps in bicyclic scaffold formation .

Example Workflow:

Perform conformational analysis of intermediates using Gaussian or ORCA.

Validate predictions with experimental yields (e.g., 70–85% for Boc protection) .

Basic Question: What analytical techniques resolve stereochemical ambiguities in the bicyclic scaffold?

Answer:

  • X-ray Crystallography: Definitive assignment of stereochemistry (e.g., for oxalate salt crystals) .
  • NOESY NMR: Detect spatial proximity of protons in the bicyclic system .
  • Chiral HPLC: Separate enantiomers if asymmetric synthesis is employed .

Advanced Question: How can researchers address contradictions in solubility data for this compound across different solvents?

Answer:
Contradictions arise from polymorphic forms or solvent impurities. Mitigation strategies include:

  • DSC/TGA: Identify polymorph transitions (e.g., endothermic peaks at 100–120°C) .
  • Solvent Screening: Use Hansen solubility parameters to predict solubility in DMSO, ethanol, or water .
  • Standardized Protocols: Follow CRDC guidelines (RDF2050108) for reproducible solubility measurements .

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